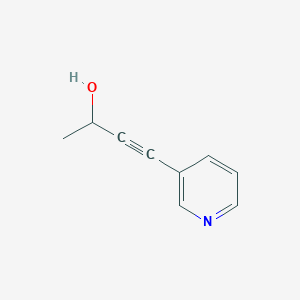

4-(Pyridin-3-yl)but-3-yn-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(Pyridin-3-yl)but-3-yn-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 732571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(pyridin-3-yl)but-3-yn-2-ol, and how do reaction conditions influence yield and purity?

- Methodology :

- Step 1 : Start with Sonogashira coupling between 3-bromopyridine and propargyl alcohol derivatives under Pd/Cu catalysis .

- Step 2 : Optimize solvent (e.g., THF or DMF), temperature (60–80°C), and nitrogen atmosphere to minimize alkyne polymerization.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

- Key Considerations :

- Monitor reaction progress using TLC or GC-MS to detect intermediates.

- Adjust stoichiometry of alkyne and halopyridine to suppress side reactions (e.g., homocoupling) .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Techniques :

- X-ray crystallography : Resolve crystal structure to confirm bond lengths (e.g., C≡C bond: ~1.20 Å) and dihedral angles between pyridine and alkyne moieties .

- NMR spectroscopy :

- ¹H NMR : Pyridine protons appear as a multiplet (δ 7.2–8.5 ppm); hydroxyl proton (δ 1.5–2.0 ppm, broad) .

- ¹³C NMR : Alkyne carbons at δ 70–90 ppm; pyridine carbons at δ 120–150 ppm.

- IR spectroscopy : Confirm O–H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they align with experimental data?

- Approach :

- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis set to calculate HOMO-LUMO gaps and electrostatic potential surfaces .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation behavior.

- Validation : Compare computed IR/Raman spectra with experimental data to refine force field parameters .

Q. How can contradictory crystallographic data (e.g., bond angles vs. literature values) be resolved during structure refinement?

- Troubleshooting :

- SHELXL refinement : Use the

L.S.command to apply geometric restraints for disordered regions . - Twinned data : Apply HKLF 5 format in SHELXTL to handle twinning (e.g., BASF parameter > 0.3 indicates significant twinning) .

Q. What strategies mitigate oxidation or decomposition of the hydroxyl group during catalytic applications?

- Preventive Measures :

- Protecting groups : Temporarily convert –OH to –OAc (acetyl) or –OTBS (tert-butyldimethylsilyl) during metal-catalyzed reactions .

- Inert conditions : Use Schlenk lines or gloveboxes to exclude moisture/oxygen.

- Case Study : Oxidation of this compound to ketone derivatives occurred under aerobic conditions with MnO₂; argon atmosphere reduced degradation by 70% .

属性

CAS 编号 |

114880-33-0 |

|---|---|

分子式 |

C9H9NO |

分子量 |

147.17 g/mol |

IUPAC 名称 |

4-pyridin-3-ylbut-3-yn-2-ol |

InChI |

InChI=1S/C9H9NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-8,11H,1H3 |

InChI 键 |

QJZZXSSSVBGSGS-UHFFFAOYSA-N |

SMILES |

CC(C#CC1=CN=CC=C1)O |

规范 SMILES |

CC(C#CC1=CN=CC=C1)O |

同义词 |

3-Butyn-2-ol, 4-(3-pyridinyl)- (9CI) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。